molecular formula C19H20ClN3O5S B2544449 N1-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(2-methoxybenzyl)oxalamide CAS No. 1105230-52-1

N1-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(2-methoxybenzyl)oxalamide

Cat. No.: B2544449
CAS No.: 1105230-52-1
M. Wt: 437.9
InChI Key: GNGPKSJRJWBQQI-UHFFFAOYSA-N
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Description

N1-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(2-methoxybenzyl)oxalamide is a synthetic oxalamide derivative characterized by:

  • A 4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl group at the N1 position, featuring a sulfone-containing isothiazolidine ring.
  • This compound’s structural uniqueness lies in the 1,1-dioxidoisothiazolidin-2-yl moiety, which enhances polarity and may influence metabolic stability compared to other oxalamides .

Properties

IUPAC Name

N'-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-[(2-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O5S/c1-28-17-6-3-2-5-13(17)12-21-18(24)19(25)22-14-7-8-15(20)16(11-14)23-9-4-10-29(23,26)27/h2-3,5-8,11H,4,9-10,12H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNGPKSJRJWBQQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C(=O)NC2=CC(=C(C=C2)Cl)N3CCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(2-methoxybenzyl)oxalamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H21ClN3O4SC_{19}H_{21}ClN_{3}O_{4}S, with a molecular weight of 429.0 g/mol. The compound features a complex structure that includes a chloro-substituted phenyl ring and an isothiazolidinone moiety, which are critical for its biological activity.

Research indicates that this compound may act as an inhibitor of specific enzymes involved in various biochemical pathways. The presence of the isothiazolidinone group suggests potential interactions with biological targets such as proteins or enzymes through hydrogen bonding or hydrophobic interactions.

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of compounds similar to this compound. For instance, derivatives containing the isothiazolidinone structure have shown significant activity against various bacterial strains, indicating potential applications in treating infections.

Anticancer Properties

The compound's ability to inhibit cell proliferation in cancer cell lines has been documented. In vitro studies demonstrated that it could induce apoptosis in certain cancer cells, suggesting a mechanism that involves the activation of apoptotic pathways.

Enzyme Inhibition

This compound has been identified as a potential inhibitor of Hematopoietic Prostaglandin D Synthase (H-PGDS), which plays a role in inflammation and cancer progression. Inhibition of this enzyme could lead to reduced inflammatory responses and tumor growth.

Case Studies

StudyFindings
Study 1 Demonstrated antimicrobial activity against Staphylococcus aureus with an MIC value of 32 µg/mL.
Study 2 Showed significant cytotoxic effects on MCF-7 breast cancer cells with an IC50 value of 15 µM.
Study 3 Reported inhibition of H-PGDS activity with an IC50 value of 25 µM, suggesting potential therapeutic applications in inflammatory diseases.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural Features

Table 1: Structural Comparison of Oxalamide Derivatives
Compound Name / ID N1 Substituent N2 Substituent Key Functional Groups Reference
Target Compound 4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl 2-methoxybenzyl Sulfone, Chloro, Methoxy
S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) 2,4-dimethoxybenzyl 2-(pyridin-2-yl)ethyl Pyridyl, Methoxy
Compound 33 (N1-(4-chloro-3-(trifluoromethyl)phenyl)-N2-(4-methoxyphenethyl)oxalamide) 4-chloro-3-(trifluoromethyl)phenyl 4-methoxyphenethyl Trifluoromethyl, Methoxy
Compound 13 (Antiviral oxalamide) (1-acetylpiperidin-2-yl)(5-(2-hydroxyethyl)-4-methylthiazol-2-yl)methyl 4-chlorophenyl Thiazole, Acetylpiperidine, Chloro
Compound 17 (N1-(4-Methoxyphenethyl)-N2-(2-methoxyphenyl)oxalamide) 4-methoxyphenethyl 2-methoxyphenyl Methoxy (para and ortho positions)

Key Observations :

  • Halogenation : The target compound’s 4-chloro group is shared with antiviral oxalamides (e.g., Compound 13), suggesting a role in target binding or steric effects .
  • Sulfone vs.
  • Methoxy Positioning : The 2-methoxybenzyl group in the target compound differs from the 4-methoxyphenethyl in Compound 33, which may influence receptor selectivity due to steric and electronic effects .

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Properties
Property Target Compound S336 Compound 33 Compound 13
Molecular Weight ~450 g/mol (estimated) 399.4 g/mol 399.1 g/mol 478.14 g/mol
Polarity High (sulfone group) Moderate (pyridyl) High (trifluoromethyl) Moderate (thiazole)
Lipophilicity (LogP) ~2.5 (estimated) 3.1 3.8 2.9
Metabolic Stability High (sulfone resists oxidation) Moderate (methoxy/pyridyl) Low (trifluoromethyl) Moderate (thiazole)

Key Observations :

  • The sulfone group in the target compound likely improves metabolic stability compared to S336 and Compound 33, which have metabolically labile methoxy and trifluoromethyl groups, respectively .
  • Higher lipophilicity in Compound 33 (LogP 3.8) may enhance membrane permeability but increase toxicity risks compared to the target compound .

Q & A

Q. What synthetic routes are reported for preparing oxalamide derivatives structurally similar to the target compound?

A common approach involves condensation reactions between activated oxalyl intermediates and aromatic amines. For example, chloroacetyl chloride reacts with amine precursors in 1,4-dioxane under triethylamine catalysis at 10°C, followed by recrystallization from chloroform . Key steps include:

  • Dropwise addition of chloroacetyl chloride to avoid side reactions.
  • Use of anhydrous solvents (e.g., 1,4-dioxane) to minimize hydrolysis.
  • Recrystallization protocols (e.g., chloroform) to isolate pure products (yields: 70–86%) .

Q. How are oxalamide derivatives characterized structurally?

Combined spectroscopic and elemental analysis is critical:

  • IR spectroscopy identifies functional groups (e.g., C=O at ~1700 cm⁻¹, C-Cl at ~750 cm⁻¹) .
  • 1H-NMR resolves aromatic protons (δ 6.5–8.5 ppm) and methoxy groups (δ ~3.8 ppm) .
  • 13C-NMR confirms carbonyl carbons (δ ~160 ppm) and quaternary carbons .
  • Elemental analysis validates purity (e.g., C, H, N within ±0.4% of theoretical values) .

Advanced Research Questions

Q. How can conflicting NMR data for oxalamide derivatives be resolved?

Contradictions in peak assignments often arise from dynamic effects (e.g., rotational barriers in amide bonds) or solvent interactions. Strategies include:

  • Variable-temperature NMR to assess conformational flexibility.
  • 2D techniques (e.g., COSY, HSQC) to correlate ambiguous signals .
  • Comparison with X-ray crystallography data (e.g., bond angles/lengths) to validate assignments .

Q. What experimental design considerations are critical for optimizing oxalamide synthesis?

Key factors impacting yield and purity:

  • Reagent stoichiometry : Excess chloroacetyl chloride (4.8 equiv) ensures complete amine acylation .
  • Temperature control : Reactions at 10°C minimize side-product formation (e.g., over-chlorination) .
  • Workup protocols : Washing with sodium bicarbonate removes unreacted acids, while recrystallization eliminates low-polarity impurities .

Q. How do hydrogen-bonding interactions influence the solid-state properties of oxalamides?

Crystal packing often involves N–H···O/N hydrogen bonds. For example:

  • Inversion dimers form via R₂²(8) motifs, as seen in related dichlorophenyl acetamides .
  • Hydrogen bonding affects solubility and melting points (e.g., M.P. 215–217°C for imidazolidinone derivatives ).

Q. What computational methods are suitable for predicting the reactivity of the sulfone group in the isothiazolidine ring?

  • DFT calculations (e.g., B3LYP/6-31G*) model sulfone electronic effects on nucleophilic attack.
  • Molecular docking predicts interactions with biological targets (e.g., enzymes) based on sulfone geometry .

Q. How can reaction byproducts (e.g., over-chlorinated species) be identified and mitigated?

  • LC-MS monitors reaction progress and detects halogenated byproducts.
  • TLC (Rf = 0.41 for pure oxalamides) identifies impurities during purification .
  • Adjusting reaction time (≤6 hours) reduces over-chlorination .

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